4-Ipomeanol

Cytochrome P450 CYP4B1 Pulmonary Toxicology

Researchers studying CYP4B1-dependent metabolic activation often face cross-reactivity with non-specific furanoterpenoids. 4-Ipomeanol is the definitive substrate for validating CYP4B1 function in knockout models and investigating species-dependent Clara cell toxicity. • Cyp4b1 null microsomes show <10% bioactivation vs wild-type; 20 mg/kg IPO produces characteristic pulmonary lesions absent in knockouts, delivering a binary readout. • Well-characterized species-specific pulmonary toxicity in rats, guinea pigs, and rabbits enables reproducible lung injury models. • Human hepatic bioactivation via CYP1A2, CYP2C19, CYP2D6, and CYP3A4 supports translational hepatotoxicity studies.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 32954-58-8
Cat. No. B105405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ipomeanol
CAS32954-58-8
Synonyms(+-)-4-ipomeanol
(+-)-isomer of 4-ipomeanol
1-(3-furyl)-4-hydroxypentanone
4-ipomeanol
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C1=COC=C1)O
InChIInChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3
InChIKeyRJYQLMILDVERHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityChloroform > 100 (mg/mL)
Methanol > 100 (mg/mL)
Water ~ 20 (mg/mL)
10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL)
0.1 N HCl ~ 55 (mg/mL)
0.1 N NaOH < 3 (mg/mL)

4-Ipomeanol Compound Profile


4-Ipomeanol (4-IPO) is a naturally occurring furanoterpenoid isolated from sweet potatoes infected with the fungus Fusarium solani [1]. It is classified as a 3-substituted furan pulmonary pre-toxin that requires cytochrome P450-mediated metabolic activation to a reactive enedial intermediate for biological activity [2]. The compound gained prominence as the first agent developed by the National Cancer Institute (NCI) based on a biochemical-biological rationale as a lung cancer-targeted antineoplastic agent [3]. Its molecular formula is C9H12O3 with a molecular weight of 168.19 g/mol [1].

Workflow CYP4B1 substrate for gene knockout validation and metabolic activation studies
Model Prototypical pulmonary toxin for Clara cell injury and species-dependent toxicology
Chemistry Furanoterpenoid prodrug forming enedial reactive intermediates; suitable for adduct trapping

Why 4-Ipomeanol Substitution Fails


Substitution with structurally similar furanoterpenoids such as 1-ipomeanol, ipomeanine, 1,4-ipomeadiol, or perilla ketone is not scientifically justifiable due to fundamental differences in metabolic activation pathways, tissue-specific toxicity profiles, and species-dependent processing. While 4-IPO is the prototypical pulmonary toxin bioactivated predominantly by CYP4B1, closely related congeners exhibit divergent cytochrome P450 isoform selectivity and generate distinct reactive intermediate profiles [1]. For example, ipomeanine (the oxidized ketone analog) produces greater quantities of the enedial reactive species than 4-IPO in rat liver microsomes [2], whereas 1-ipomeanol and 1,4-ipomeadiol demonstrate altered nephrotoxicity patterns in surviving animals [3]. Even within the same 3-substituted furan class, perilla ketone binds to CYP4B1 with different affinity characteristics [4]. The balance between bioactivation and detoxification via glucuronidation varies markedly across both compound structure and species, making direct substitution unreliable for reproducible experimental outcomes [1].

Congener metabolic divergence

Ipomeanine, 1-ipomeanol, and perilla ketone show distinct CYP isoform selectivity and reactive intermediate profiles; substitution may alter bioactivation routes and adduct identity.

Tissue-specific toxicity mismatch

Related furans exhibit shifted nephrotoxic or hepatic patterns compared to 4-IPO’s pulmonary Clara cell targeting, compromising model reproducibility.

Species-dependent activation differences

Balance between CYP4B1 oxidation and glucuronidation varies across species; using an analog without species-matched validation may produce unpredictable exposure.

4-Ipomeanol Differentiation Evidence


CYP4B1 Knockout Bioactivation Evidence

Genetic ablation of Cyp4b1 reduces in vitro bioactivation of 4-ipomeanol by greater than 90% and completely abolishes pulmonary lesions in vivo, establishing CYP4B1 as the critical enzyme for IPO activation [1].

CYP4B1 knockout bioactivation
Head-to-head
>90% reduction in IPO bioactivation in Cyp4b1 (-/-) microsomes vs wild-type
CYP4B1-dependent metabolic activation context
In vitro pulmonary microsome data; confirms enzyme requirement
Cytochrome P450 CYP4B1 Pulmonary Toxicology Knockout Model

CYP4B1 Substrate Competition Evidence

Co-administration of the CYP4B1 substrate 2-aminofluorene decreased 4-ipomeanol acute lethality by sixfold in rats, demonstrating that IPO toxicity is specifically mediated by CYP4B1 rather than other pulmonary P450 isoforms [1].

Substrate competition lethality
Head-to-head
6-fold decrease in acute lethality with CYP4B1 competitor 2-aminofluorene
CYP4B1-specific toxicity mediation context
Rat model; competitive inhibition supports isoform selectivity
Enzyme Inhibition CYP4B1 Pulmonary Toxicity Acute Lethality

Target Organ Divergence: Human vs. Rodent

In human Phase I trials, dose-limiting hepatotoxicity occurred at 1032 mg/m2 administered every 3 weeks, whereas the anticipated pulmonary toxicity observed in preclinical species was absent [1][2].

Target organ reversal
Clinical trial context
Human: dose-limiting hepatotoxicity at 1032 mg/m²; no pulmonary toxicity observed
Species-dependent target organ shift context
Phase I data; model selection requires species awareness
Clinical Pharmacology Hepatotoxicity Species Differences Phase I Trial

Ipomeanine Generates More Reactive Enedial

In rat liver microsomal incubations, ipomeanine (IPN, the oxidized ketone analog) produces greater quantities of the enedial reactive species than 4-IPO, and sequential oxidation of 4-IPO to IPN occurs prior to enedial formation [1].

Ipomeanine enedial formation
Head-to-head
Ipomeanine produces greater enedial reactive species than 4-IPO; sequential oxidation required
Reactive intermediate profile may differ
Rat liver microsomes; GSH trapping indicates adduct variation
Metabolic Activation Reactive Intermediates GSH Adducts In Vitro Metabolism

Rabbit vs. Human CYP Bioactivation Rates

Purified rabbit CYP4B1 bioactivates 4-IPO at rates of 600–700 nmol/nmol P450/30 min, while among 14 human recombinant CYPs, substantial rates (>100 nmol/nmol/30 min) are observed with CYP1A2, CYP2C19, CYP2D6, and CYP3A4 [1].

Species CYP rates
Cross-study comparable
Rabbit CYP4B1: 600–700 nmol/nmol/30 min; human CYP1A2/2C19/2D6/3A4 >100 nmol/nmol/30 min
Bioactivation rate context varies by enzyme source
Recombinant enzyme data; influences model species selection
Recombinant CYP Enzymes Species Differences Bioactivation Kinetics Enedial Formation

Tolerance Induction and LD50 Shift

Pretreatment of mice with multiple nontoxic doses of 4-IPO increases the LD50 by 2.4-fold in males and 4.5-fold in females, a tolerance phenomenon that is cross-reactive with ipomeanine but not with non-furan analogs [1][2].

Tolerance induction LD50 shift
Preclinical context
2.4-fold (male) / 4.5-fold (female) LD50 increase after nontoxic pretreatment
Reported tolerance phenotype context
Mouse model; supports repeated-dose or resistance studies
Toxicology Tolerance LD50 Preclinical Safety

4-Ipomeanol Application Scenarios


CYP4B1 Functional Validation in Knockout Models

Procurement of 4-Ipomeanol is essential for laboratories utilizing Cyp4b1 null mouse models to validate gene function or to phenotype P450-dependent metabolic activation pathways. As demonstrated, Cyp4b1 (-/-) microsomes exhibit <10% of wild-type IPO bioactivation rates, and 20 mg/kg IPO produces characteristic pulmonary lesions in wild-type mice that are completely absent in knockouts [1]. This binary readout makes 4-IPO an indispensable tool compound for confirming CYP4B1 functional status in genetically modified systems, unlike other furanoterpenoids that may be activated by redundant or alternative P450 isoforms.

Pulmonary Toxicology and Clara Cell Injury

4-Ipomeanol is the prototypical agent for studying species-dependent pulmonary Clara cell toxicity, with well-characterized target organ specificity in rats, guinea pigs, and rabbits [1]. The compound's predictable production of bronchiolar epithelial necrosis, edema, and hemorrhage at doses ≥9 mg/kg in rats [2] provides a reproducible model for investigating mechanisms of chemically induced lung injury. Researchers comparing pulmonary toxicants should note that 4-IPO's CYP4B1-dependent activation distinguishes it from 2-substituted furans (e.g., 2-methylfuran), which preferentially target hepatic tissues [3].

Human Hepatotoxicity and DILI Studies

For translational research focused on human drug metabolism and hepatotoxicity, 4-Ipomeanol offers a unique tool compound that exhibits a complete species-dependent target organ reversal. While preclinical species develop pulmonary lesions, humans experience dose-limiting hepatocellular toxicity at 1032 mg/m2 with reversible transaminase elevations [1]. This characteristic makes 4-IPO valuable for studying mechanisms underlying species-specific P450 expression differences between lung and liver, particularly the roles of CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in human hepatic bioactivation [2].

Enedial Reactive Intermediate Trapping

4-Ipomeanol is the preferred substrate for investigations of furan-derived enedial reactive intermediates due to the extensive characterization of its bioactivation pathway. Purified rabbit CYP4B1 generates NAC/NAL-IPO pyrrole adducts at 600–700 nmol/nmol P450/30 min [1], enabling robust analytical detection. The compound's well-defined sequential oxidation to ipomeanine and subsequent enedial formation [2] provides a mechanistic framework for studying macromolecular adduct formation, distinguishing it from congeners with less characterized reactive intermediate profiles.

Application
Selection Property
Validation Focus
CYP4B1 functional validation in knockout models
Validated CYP4B1 substrate with >90% bioactivation reduction in null model
In vitro/in vivo bioactivation endpoint review
Pulmonary toxicology and Clara cell injury models
Prototypical pulmonary toxin with species-dependent Clara cell targeting
Histopathology and lung injury endpoint reproducibility
Human hepatotoxicity model research (DILI context)
Species-dependent hepatic activation via human CYP1A2/2C19/2D6/3A4
Transaminase elevation and hepatocellular endpoint monitoring
Enedial reactive intermediate trapping studies
Well-characterized sequential oxidation to ipomeanine and enedial adduct formation
NAC/NAL-IPO pyrrole adduct detection and macromolecular binding context

Technical Documentation Hub

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